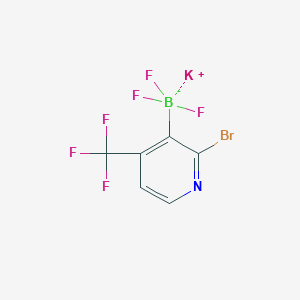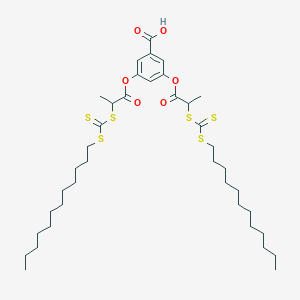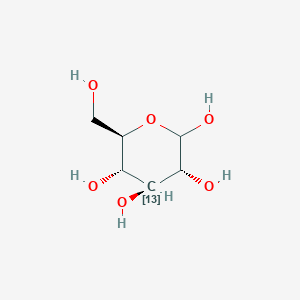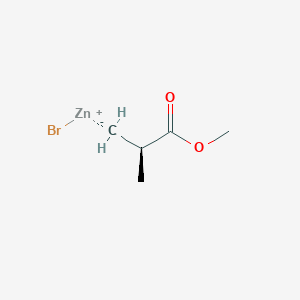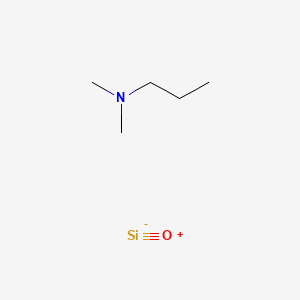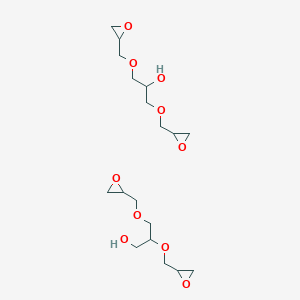
Chlorophyllin coppered trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorophyllin coppered trisodium salt is a semi-synthetic derivative of chlorophyll, the green pigment found in plants. This compound is created by replacing the magnesium ion in chlorophyll with a copper ion, resulting in a more stable and water-soluble form. It is widely used in various applications, including as a food additive, in alternative medicine, and in scientific research due to its antioxidant, anti-mutagenic, and potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorophyllin coppered trisodium salt is typically synthesized through the alkaline hydrolysis of natural chlorophyll. The process involves the following steps:
Extraction: Chlorophyll is extracted from plant materials such as green tea leaves or silkworm droppings using a mixture of ethanol and acetone.
Saponification: The extracted chlorophyll is then subjected to saponification in an alkaline medium, usually with sodium hydroxide, to remove the phytol chain and magnesium ion.
Copper Substitution: The resulting chlorophyllin is treated with copper sulfate to replace the magnesium ion with a copper ion.
Neutralization and Drying: The product is neutralized with an acid, filtered, and dried to obtain this compound
Industrial Production Methods
In industrial settings, the production process is scaled up and optimized for efficiency. The raw plant materials are pre-treated, and the extraction, saponification, and copper substitution steps are carried out in large reactors. The final product is then purified, dried, and packaged for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Chlorophyllin coppered trisodium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The copper ion in the compound can be substituted with other metal ions under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reagents: Metal salts such as zinc sulfate can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of chlorophyllin .
Aplicaciones Científicas De Investigación
Chlorophyllin coppered trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as a spectrophotometric reagent for the determination of various compounds.
Biology: The compound is studied for its antioxidant and anti-mutagenic properties, making it a potential candidate for cancer prevention and treatment.
Medicine: It is used in alternative medicine for its potential therapeutic effects, including wound healing and odor control.
Industry: The compound is used as a food additive and colorant, as well as in the development of biofuel cells and other technological applications .
Mecanismo De Acción
Chlorophyllin coppered trisodium salt exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Anti-mutagenic Activity: The compound forms non-covalent complexes with mutagenic and carcinogenic molecules, reducing their absorption and promoting their excretion.
Immunostimulatory Effects: It enhances the immune response, contributing to its potential therapeutic effects
Comparación Con Compuestos Similares
Similar Compounds
Chlorophyllin sodium copper salt: A closely related compound with similar properties and applications.
Chlorophyll a and b: Natural chlorophyll pigments with different metal ions (magnesium) and less stability compared to chlorophyllin coppered trisodium salt .
Uniqueness
This compound is unique due to its enhanced stability, water solubility, and broad range of applications. Its ability to form stable complexes with various molecules and its potential therapeutic effects make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C34H31CuN4Na3O6 |
|---|---|
Peso molecular |
724.1 g/mol |
Nombre IUPAC |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |
Clave InChI |
HWDGVJUIHRPKFR-UHFFFAOYSA-I |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








